- Synthesis of β-naphthol ethyl ether, Huaxue Gongchengshi, 2006, 20(4), 67-68

Cas no 93-18-5 (2-Ethoxynaphthalene)

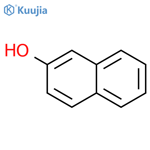

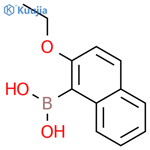

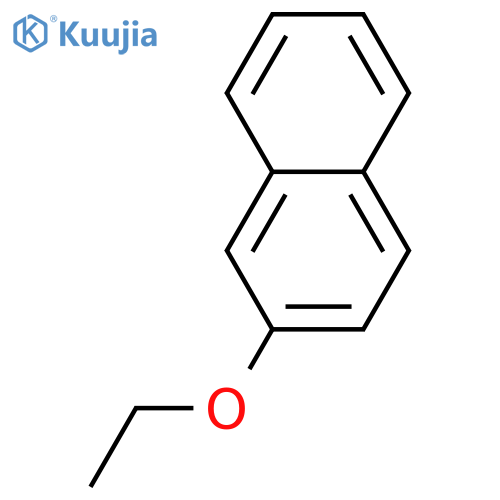

2-Ethoxynaphthalene structure

Nome do Produto:2-Ethoxynaphthalene

2-Ethoxynaphthalene Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Ethoxynaphthalene

- Beta-naphthyl ethyl ether

- Ethyl 2-naphthyl ether

- Ethyl beta-naphthyl ether

- Naphthalene, 2-ethoxy-

- Nerolin bromelia

- 2-ethoxy-naphthalen

- 2-Ethoxynaphthalin

- beta-Ethoxynaphthalene

- b-Naphthol-athylather

- Bromelia (compound)

- Ethyl beta-naphtholate

- Ethyl-naphthylether

- β-Naphthol ethyl ether

- 2-Naphthol ethyl ether

- 2-naphthyl ethyl ether

- beta-Naphthol ethyl ether

- Bromelia

- Naphthalene,2-ethoxy

- Nerolin II

- Nerolin new

- Neroline

- Ethyl 2-naphtyl ether

- .beta.-Naphthol ethyl ether

- FEMA No. 2768

- 2-ethoxy-naphthalene

- Ethyl .beta.-naphtholate

- Ethyl .beta.-naphthyl ether

- ZF3IS6G3R7

- .beta.-Naphthyl ethyl ether

- 2-NAPHTHYL

- 2-Ethoxynaphthalene (ACI)

- Ethyl β-naphtholate

- Ethyl β-naphthyl ether

- Nerolin (new)

- NSC 1319

- β-Naphthyl ethyl ether

- Neroline Bromelia

-

- MDL: MFCD00016808

- Inchi: 1S/C12H12O/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3

- Chave InChI: GUMOJENFFHZAFP-UHFFFAOYSA-N

- SMILES: O(CC)C1C=C2C(C=CC=C2)=CC=1

- BRN: 2042397

Propriedades Computadas

- Massa Exacta: 172.08900

- Massa monoisotópica: 172.089

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 2

- Complexidade: 155

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Tautomeros: nothing

- Carga de Superfície: 0

- XLogP3: 3.8

- Superfície polar topológica: 9.2

Propriedades Experimentais

- Cor/Forma: White crystal with orange blossom fragrance.

- Densidade: 1.0640

- Ponto de Fusão: 35.0 to 38.0 deg-C

- Ponto de ebulição: 282°C(lit.)

- Ponto de Flash: 134°C

- Índice de Refracção: 1.5975 (estimate)

- Solubilidade: alcohol: soluble

- Coeficiente de partição da água: Insoluble

- PSA: 9.23000

- LogP: 3.23850

- FEMA: 2768

- Merck: 3752

- Solubilidade: Soluble in ethanol, diethyl ether, chloroform, petroleum ether, carbon disulfide and toluene, almost insoluble in water.

2-Ethoxynaphthalene Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H315

- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:2

- Código da categoria de perigo: 38

- Instrução de Segurança: S26-S36-S24/25

- RTECS:QJ6900000

-

Identificação dos materiais perigosos:

- Frases de Risco:R38

- Condição de armazenamento:Store in a cool, dry place. Store in tightly closed containers.

- TSCA:Yes

2-Ethoxynaphthalene Dados aduaneiros

- CÓDIGO SH:2909309090

- Dados aduaneiros:

China Customs Code:

2909309090Overview:

2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Ethoxynaphthalene Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015175-25g |

2-Ethoxynaphthalene |

93-18-5 | 99% | 25g |

¥27 | 2024-05-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N53580-500g |

2-Ethoxynaphthalene |

93-18-5 | 500g |

¥378.0 | 2021-09-08 | ||

| Enamine | EN300-16134-0.1g |

2-ethoxynaphthalene |

93-18-5 | 98% | 0.1g |

$19.0 | 2023-02-09 | |

| Enamine | EN300-16134-0.25g |

2-ethoxynaphthalene |

93-18-5 | 98% | 0.25g |

$19.0 | 2023-02-09 | |

| Enamine | EN300-16134-5.0g |

2-ethoxynaphthalene |

93-18-5 | 98% | 5.0g |

$29.0 | 2023-02-09 | |

| TRC | E892305-100g |

2-Ethoxynaphthalene |

93-18-5 | 100g |

$ 80.00 | 2022-06-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TW141-25g |

2-Ethoxynaphthalene |

93-18-5 | 98% | 25g |

¥69.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N53580-25g |

2-Ethoxynaphthalene |

93-18-5 | 25g |

¥58.0 | 2021-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046932-100g |

2-Ethoxynaphthalene |

93-18-5 | 98% | 100g |

¥49.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046932-500g |

2-Ethoxynaphthalene |

93-18-5 | 98% | 500g |

¥162.00 | 2024-04-25 |

2-Ethoxynaphthalene Método de produção

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Condições de reacção

1.1 Solvents: Diethyl carbonate , Dimethylacetamide ; rt → 90 °C

1.2 Reagents: Sodium ethoxide Solvents: Ethanol ; 90 °C; 2 h, 90 °C → 135 °C; 42 h, 137 °C

1.2 Reagents: Sodium ethoxide Solvents: Ethanol ; 90 °C; 2 h, 90 °C → 135 °C; 42 h, 137 °C

Referência

- Aryl ethyl ethers prepared by ethylation using diethyl carbonate, Green Chemistry Letters and Reviews, 2007, 1(1), 53-59

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: 1,2-Dimethoxyethane ; rt → 110 °C; 12 h, 110 °C

Referência

- Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond, Nature Communications, 2020, 11(1),

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene , Water ; 4 h, 70 °C

Referência

- Synthesis and properties of N,N',N''-tris(2-ethoxynaphthalenen-1-yl)-N,N',N''-triphenylbenzene-1,3,5-triamine for dye sensitized solar cell, Bulletin of Materials Science, 2012, 35(1), 123-127

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene , Water ; 4 h, 70 °C

Referência

- Synthesis and characterisation of hole transporting materials based on N,N,N-Tris-[4-(Naphthalen-1-yl-phenylamino)Phenyl]-N,N,N-Triphenylbenzene-1,3,5-triamine, Journal of the Korean Chemical Society, 2010, 54(6), 717-722

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Sodium tert-butoxide , Diphenyl sulfoxide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]dichloro(p… Solvents: Tetrahydrofuran ; 12 h, 70 °C

Referência

- Suzuki-Miyaura Cross-Coupling of Sulfoxides, ACS Catalysis, 2020, 10(15), 8168-8176

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

2-Ethoxynaphthalene Raw materials

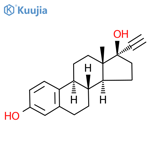

- Ethinylestradiol

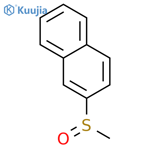

- 2-(Methylsulfinyl)naphthalene ,97%

- 2-Ethoxy-1-naphthaleneboronic acid

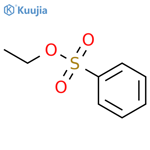

- Ethyl benzenesulfonate

- naphthalen-2-ol

2-Ethoxynaphthalene Preparation Products

2-Ethoxynaphthalene Fornecedores

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

(CAS:93-18-5)2-Ethoxynaphthalene

Número da Ordem:sfd20454

Estado das existências:in Stock

Quantidade:200kg

Pureza:99.9%

Informação de Preços Última Actualização:Friday, 19 July 2024 14:38

Preço ($):discuss personally

2-Ethoxynaphthalene Literatura Relacionada

-

Analytical Methods Committee Analyst 1975 100 593

-

2. 1,3,5-Triazines. Part VIII. The reactions of cyanuric chloride with NN-dialkylnaphthylamines and O-alkyl naphthyl ethersR. A. Shaw,P. Ward J. Chem. Soc. B 1968 1431

-

Yabin Wang,Xin Du,Zhong Liu,Shihui Shi,Haiming Lv J. Mater. Chem. A 2019 7 5111

-

Di Zhai,Shengming Ma Org. Chem. Front. 2019 6 3101

-

Shaheen K. Mulani,Jih-Hwa Guh,Kwok-Kong Tony Mong Org. Biomol. Chem. 2014 12 2926

93-18-5 (2-Ethoxynaphthalene) Produtos relacionados

- 711-82-0(2-(Naphthalen-1-yloxy)ethanol)

- 19718-45-7(2-Propoxynaphthalene)

- 5328-01-8(1-Ethoxynaphthalene)

- 35545-57-4(Poly(oxy-1,2-ethanediyl),a-2-naphthalenyl-w-hydroxy-)

- 57944-44-2(7-Ethoxy-2-naphthol)

- 122-95-2(1,4-Diethoxybenzene)

- 103-73-1(ethoxybenzene)

- 68818-86-0(9,10-Diethoxyanthracene)

- 93-20-9(2-(2-Naphthyloxy)ethanol)

- 851699-30-4(Acetamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-naphthalenyloxy)-)

Fornecedores recomendados

Jiangsu Xinsu New Materials Co., Ltd

(CAS:93-18-5)

Pureza:99%

Quantidade:25KG,200KG,1000KG

Preço ($):Inquérito

Jiangsu Xinsu New Materials Co., Ltd

(CAS:93-18-5)

Pureza:99%

Quantidade:25KG,200KG,1000KG

Preço ($):Inquérito